Product packaging for Asiatic acid triacetate(Cat. No.:)

Asiatic acid triacetate

Cat. No.: B8485171
M. Wt: 614.8 g/mol
InChI Key: WMGQUBGIICLIJJ-QXNXELDTSA-N
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Description

Evolution of Natural Product Chemistry in Contemporary Drug Discovery

Historically, natural products have been a cornerstone of medicine, with early records on clay tablets from Mesopotamia documenting the use of oils from plants like cypress and myrrh. nih.gov For millennia, plants have been a primary source of medicines, and even today, a significant portion of the global population relies on traditional plant-based remedies. nih.gov The scientific investigation of natural products gave rise to organic chemistry and the specialized field of pharmacognosy, which focuses on identifying and processing natural products for medicinal use. wou.edu

In the latter half of the 20th century, the pharmaceutical industry saw a surge in the discovery of novel therapeutics derived from natural products. researchgate.net However, the advent of high-throughput screening and combinatorial chemistry in the 1980s and 1990s shifted the focus towards synthetic libraries for drug discovery. nih.gov Despite initial optimism, this approach did not yield the expected number of new drug candidates, leading to a renewed interest in natural products. researchgate.net

Modern drug discovery now often employs a semi-synthetic approach, using natural products as a starting point for chemical modifications to enhance their biological activity and reduce side effects. wou.edu This strategy leverages the inherent structural diversity and biological relevance of natural compounds, which have been shaped by evolutionary processes over millions of years. wou.eduacs.org Technological advancements in spectroscopy and chromatography have also revolutionized the process of identifying and elucidating the structures of bioactive natural products. nih.gov

Asiatic Acid as a Foundational Scaffold for Medicinal Chemistry Innovations

Asiatic acid, a pentacyclic triterpenoid (B12794562) found in plants such as Centella asiatica, serves as an excellent example of a natural product scaffold for medicinal chemistry. ontosight.ainih.gov Its chemical structure features several functional groups, including three hydroxyl groups, an olefin group, and a carboxylic acid group, which are amenable to chemical modification. nih.govfrontiersin.org These reactive sites allow for the synthesis of a wide array of derivatives with potentially improved pharmacological properties. nih.gov

The therapeutic potential of asiatic acid itself is well-documented, with studies demonstrating its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. nih.govtandfonline.commdpi.com This inherent bioactivity makes it an attractive starting point for developing new drugs. For instance, asiatic acid has been shown to modulate various cellular signaling pathways, including those involved in inflammation and apoptosis. frontiersin.orgtandfonline.com

The structural modifications of asiatic acid often focus on improving its lipophilicity and, consequently, its ability to penetrate cell membranes. researchgate.net This can lead to enhanced efficacy, as demonstrated by various synthetic derivatives. rsc.org The versatility of the asiatic acid scaffold allows for the creation of diverse chemical libraries, expanding the potential for discovering novel therapeutic agents. mdpi.com

Conceptual Framework for Investigating Acetylated Triterpenoid Derivatives in Biological Systems

The acetylation of triterpenoids is a common strategy to modify their physicochemical and biological properties. mdpi.com The addition of acetyl groups can alter a compound's solubility, stability, and interaction with biological targets. ontosight.ai This modification has been shown to significantly impact the bioactivity of various triterpenes. mdpi.com

Investigating acetylated triterpenoid derivatives involves a multi-faceted approach. It begins with the chemical synthesis and characterization of the acetylated compound. For asiatic acid triacetate, this involves the acetylation of the three hydroxyl groups on the asiatic acid molecule. ontosight.airesearchgate.net Spectroscopic methods such as NMR and mass spectrometry are crucial for confirming the structure of the resulting derivative. researchgate.netgoogle.com

Once synthesized, the biological activity of the acetylated derivative is assessed through a battery of in vitro and in silico studies. These can include assays to determine its anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.aimdpi.com For example, studies have shown that this compound exhibits neuroprotective effects by protecting against beta-amyloid-induced neurotoxicity. ontosight.ai In silico methods, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can provide valuable insights into the potential pharmacokinetic profile and toxicity of the compound. researchgate.net This comprehensive investigation helps to elucidate the structure-activity relationship and determine the therapeutic potential of the acetylated triterpenoid derivative. mdpi.com

Chemical and Research Data on this compound

PropertyValueSource
IUPAC Name (2α,3β,4α)-2,3,23-tris(acetyloxy)urs-12-en-28-oic acid ontosight.ai
Molecular Formula C36H54O8 ontosight.ai
Molecular Weight 614.8 g/mol N/A
CAS Number 57688-73-0 ontosight.ai
Parent Compound Asiatic Acid ontosight.ai

Research Findings on this compound

Research AreaFindingsSource
Synthesis Acetylation of asiatic acid using acetic anhydride (B1165640) and a catalyst like ZnCl2. A reported yield was 31.79%. researchgate.net
Neuroprotection Demonstrated a protective effect against beta-amyloid-induced neurotoxicity in a study. ontosight.ai
Hepatotoxicity Prediction In silico studies predicted that triacetyl asiatic acid is less hepatotoxic than its parent compound, asiatic acid. researchgate.net
Anti-inflammatory Effects Exhibits anti-inflammatory properties. ontosight.ai
Antioxidant Effects Possesses antioxidant activity. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54O8 B8485171 Asiatic acid triacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H54O8

Molecular Weight

614.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-diacetyloxy-9-(acetyloxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C36H54O8/c1-20-12-15-36(31(40)41)17-16-34(8)25(29(36)21(20)2)10-11-28-32(6)18-26(43-23(4)38)30(44-24(5)39)33(7,19-42-22(3)37)27(32)13-14-35(28,34)9/h10,20-21,26-30H,11-19H2,1-9H3,(H,40,41)/t20-,21+,26-,27-,28-,29+,30+,32+,33+,34-,35-,36+/m1/s1

InChI Key

WMGQUBGIICLIJJ-QXNXELDTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)COC(=O)C)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)COC(=O)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Asiatic Acid for Triacetate Formation and Analogues

Strategies for Selective Acetylation of Hydroxyl Groups in Pentacyclic Triterpenoids

The acetylation of hydroxyl groups is a fundamental strategy in the derivatization of pentacyclic triterpenoids like Asiatic acid. This process can increase the lipophilicity of the molecule, potentially improving its bioavailability. mdpi.com The key challenge lies in achieving selective acetylation when multiple hydroxyl groups are present, as is the case with Asiatic acid, which possesses hydroxyl groups at the C-2, C-3, and C-23 positions. nih.gov

Specific Reaction Protocols for Triacetyl Asiatic Acid Synthesis

The complete acetylation of all three hydroxyl groups in Asiatic acid to form Asiatic acid triacetate is typically achieved using a strong acetylating agent in the presence of a suitable solvent. A common and effective method involves refluxing Asiatic acid with acetic anhydride (B1165640). mdpi.com Pyridine is often used as a solvent and catalyst in this reaction, facilitating the acylation of the hydroxyl functions. mdpi.com

Table 1: General Protocol for Triacetyl Asiatic Acid Synthesis

Parameter Condition
Starting Material Asiatic acid
Acetylation Reagent Acetic anhydride
Solvent/Catalyst Pyridine
Reaction Condition Reflux
Work-up Pouring the cooled mixture into water, followed by filtration, washing, and drying of the precipitate.

This table outlines a representative protocol for the synthesis of this compound.

This straightforward, one-pot synthesis allows for the reversible "blocking" of the hydroxyl groups, which can prevent undesirable side reactions during further modifications at other positions of the molecule. mdpi.com

Catalytic Systems in Triterpenoid (B12794562) Acetylation

While traditional methods often rely on stoichiometric amounts of reagents like pyridine, modern synthetic chemistry is increasingly moving towards the use of catalytic systems to improve efficiency and reduce environmental impact. In the context of triterpenoid acetylation, various catalysts can be employed to promote the reaction.

Tertiary amines, such as 4-dimethylaminopyridine (B28879) (DMAP), are known to be highly effective catalysts for acetylation reactions. researchgate.net DMAP is a hypernucleophilic catalyst that can significantly accelerate the rate of acetylation compared to uncatalyzed reactions or those catalyzed by weaker bases like pyridine. researchgate.net The use of such catalysts can allow for milder reaction conditions and shorter reaction times. Other potential catalytic systems include the use of solid acid catalysts or enzyme-based approaches, which offer advantages in terms of reusability and selectivity.

Systematic Structural Modifications at Key Stereocenters and Functional Moieties

Beyond simple acetylation, the systematic structural modification of Asiatic acid at its key stereocenters and functional moieties is a critical area of research for developing novel analogues with enhanced biological activities.

Esterification and Amidation Routes for C-23 and C-28 Position Alterations

The C-23 hydroxyl group and the C-28 carboxylic acid group of Asiatic acid are prime targets for modification through esterification and amidation reactions. nih.gov These modifications can significantly impact the molecule's polarity and its ability to interact with biological targets.

For instance, the C-28 carboxyl group can be readily converted into a variety of esters and amides. nih.govrsc.org The introduction of amino acid esters to form amide bonds at the C-28 position has been explored to enhance the water solubility and bioavailability of the resulting derivatives. rsc.org Similarly, the selective oxidation of the C-23 hydroxyl group to a carboxyl group opens up possibilities for further derivatization at this position, including the formation of amides. nih.gov

Table 2: Examples of C-23 and C-28 Modifications of Asiatic Acid Derivatives

Position Modification Type Example Reagents Resulting Functional Group
C-28AmidationBenzyl amine, Amino acid estersAmide
C-23 (after oxidation)AmidationVarious aminesAmide

This table provides examples of chemical modifications at the C-23 and C-28 positions of Asiatic acid derivatives.

Oxidation and Reduction Approaches for Ring A and E Modifications

Oxidation and reduction reactions offer powerful tools for modifying the A and E rings of the Asiatic acid scaffold, leading to the generation of diverse analogues. youtube.com These reactions involve the gain or loss of electrons, resulting in changes to the oxidation state of specific carbon atoms within the rings. youtube.com

Selective oxidation of the C-23 hydroxyl group to an aldehyde or a carboxylic acid is a key transformation that has been successfully achieved. nih.gov This modification is significant as naturally occurring triterpenoids with a C-23 aldehyde group have shown promising biological activities. nih.gov The Fenton reagent, a solution of hydrogen peroxide and an iron catalyst, is a known oxidizing system that can be used for such transformations, although it can lead to a complex mixture of products. nih.gov

Biotransformation and Enzymatic Derivatization for Novel Compound Generation

Biotransformation, utilizing microorganisms or isolated enzymes, presents an environmentally friendly and highly selective alternative to traditional chemical synthesis for the derivatization of Asiatic acid. tsijournals.com This approach can introduce functional groups at positions that are difficult to access through conventional chemical methods.

Fungi, such as Cunninghamella echinulata and Circinella muscae, have been shown to effectively metabolize Asiatic acid, yielding a variety of hydroxylated, carbonylated, acetylated, and glycosylated derivatives. tandfonline.comtandfonline.comnih.gov These microbial transformations are often regioselective and stereoselective, providing access to novel compounds that may possess unique biological properties. nih.gov For example, C. muscae can selectively catalyze acetylation and glycosylation. tandfonline.comtandfonline.com Similarly, Nocardia sp. has been utilized to transform Asiatic acid into its sulfate (B86663) and isomer, arjulonic acid. tsijournals.comtsijournals.com

Table 3: Products of Biotransformation of Asiatic Acid

Microorganism Reaction Type Resulting Products
Cunninghamella echinulataHydroxylation, Carbonylation, LactonizationFive metabolites
Circinella muscaeHydroxylation, Acetylation, GlycosylationFour products
Nocardia sp.Sulfation, IsomerizationAsiatic acid sulfate, Arjulonic acid

This table summarizes the types of reactions and resulting products from the biotransformation of Asiatic acid by different microorganisms. tsijournals.comtandfonline.comtandfonline.comnih.govtsijournals.com

Advanced Analytical and Spectroscopic Characterization of Asiatic Acid Triacetate and Modified Analogues

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids, including asiatic acid and its derivatives like the triacetate form. researchgate.net Developing a robust HPLC method is essential for achieving accurate and reproducible quantification.

Method development for asiatic acid triacetate would logically start from established methods for its parent compound, asiatic acid. Reversed-phase (RP) HPLC is the most common approach. researchgate.net The separation is typically achieved on a C18 column, which is a nonpolar stationary phase. researchgate.netthaiscience.info The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or acetic acid to ensure sharp peak shapes. researchgate.netthaiscience.infomassbank.eu For instance, a mobile phase composed of methanol, acetonitrile, and ultra-pure water has been found effective for asiatic acid. thaiscience.info The addition of the three acetate groups to asiatic acid increases its lipophilicity, which would lead to a longer retention time under the same reversed-phase conditions. Therefore, the proportion of the organic solvent in the mobile phase would likely need to be increased to ensure a reasonable analysis time for this compound.

Detection is commonly performed using an ultraviolet (UV) detector. While asiatic acid has weak UV absorption, detection is often set at wavelengths around 205-217 nm. researchgate.netthaiscience.infomdpi.com

Once a suitable chromatographic condition is established, the method must be validated to ensure its reliability. researchgate.net Validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by analyzing a series of standards over a specified range (e.g., 10-50 µg/ml for asiatic acid). researchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, with mean recoveries for asiatic acid being reported around 99.80%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

Intra-day precision (Repeatability): Analysis within the same day.

Inter-day precision (Intermediate Precision): Analysis on different days or by different analysts. researchgate.netthaiscience.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For asiatic acid in plasma, an LLOQ of 0.20 µg/ml has been reported. thaiscience.info

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. thaiscience.info

ParameterTypical Conditions/Values for Asiatic Acid AnalysisConsiderations for this compound
Column Reversed-Phase C18 (e.g., 250x4.6 mm, 5µm) researchgate.netresearchgate.netRP-C18 remains suitable.
Mobile Phase Acetonitrile/Methanol and Water (often with acid modifier like 0.1% orthophosphoric acid) researchgate.netresearchgate.netHigher percentage of organic solvent (acetonitrile/methanol) required due to increased lipophilicity.
Detection UV at ~205-217 nm researchgate.netthaiscience.infoUV detection wavelength likely to remain similar.
Flow Rate 1.0 mL/min researchgate.netTypically maintained at 0.5-1.5 mL/min.
Linearity Range 10-50 µg/mL researchgate.netTo be determined during method validation.
LOD ~0.78 µg/mL researchgate.netTo be determined during method validation.
LOQ ~2.6 µg/mL researchgate.netTo be determined during method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as extracts from biotransformation processes or biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique. researchgate.net It combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov

The LC part of the method is similar to the HPLC methods described above, typically employing a reversed-phase C18 or C8 column. massbank.eumassbank.jp The eluent from the column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for triterpenoids, and it can be operated in either positive or negative ion mode. nih.gov

Negative Ion Mode ([M-H]⁻): For asiatic acid (exact mass: 488.35), the deprotonated molecule [M-H]⁻ is observed at an m/z of 487.34. massbank.jpnih.gov This is often preferred for molecules with acidic protons, like the carboxylic acid group on asiatic acid.

Positive Ion Mode ([M+Na]⁺): In positive mode, adducts are often formed. For asiatic acid, the sodium adduct [M+Na]⁺ at m/z 511.33 is a prominent ion. massbank.eu

For this compound (C₃₆H₅₄O₈, molecular weight: 614.8), one would expect to observe the deprotonated molecule [M-H]⁻ at m/z 613.8 in negative mode or adducts like [M+Na]⁺ at m/z 637.8 in positive mode.

Tandem mass spectrometry (MS/MS) provides another layer of specificity. A specific precursor ion (e.g., m/z 487.34 for asiatic acid) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low levels, filtering out interference from the matrix. researchgate.net This approach has been successfully validated for the simultaneous quantification of multiple triterpenes in Centella asiatica. nih.gov

CompoundFormulaExact MassPrecursor Ion (Mode)m/z
Asiatic AcidC₃₀H₄₈O₅488.35[M-H]⁻ (Negative)487.34 massbank.jpnih.gov
Asiatic AcidC₃₀H₄₈O₅488.35[M+Na]⁺ (Positive)511.33 massbank.eu
Madecassic AcidC₃₀H₄₈O₆504.34[M-H]⁻ (Negative)503.33 nih.gov
This compound (Predicted)C₃₆H₅₄O₈614.38[M-H]⁻ (Negative)~613.4
This compound (Predicted)C₃₆H₅₄O₈614.38[M+Na]⁺ (Positive)~637.4

Thin-Layer Chromatography (TLC) in Isolation and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of triterpenoids. researchgate.net It serves several key purposes in the context of this compound research:

Screening: TLC can be used to quickly screen crude extracts or reaction mixtures for the presence of the target compound. nih.gov

Monitoring Reactions: It is an invaluable tool for monitoring the progress of the acetylation of asiatic acid to form this compound. By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of the starting material (asiatic acid) and the appearance of the less polar product spot (this compound).

Method Development: TLC is often used to determine the optimal solvent system for column chromatography separations. orgchemboulder.com

The separation is performed on a stationary phase, typically a silica gel plate. nih.gov The mobile phase, a mixture of solvents, moves up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases. umich.edu Since this compound is less polar than asiatic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. youtube.com

After development, the spots are visualized. As triterpenoids often lack a strong chromophore, a visualization reagent is required. A common method is to spray the plate with a solution like anisaldehyde-sulfuric acid or 10% sulfuric acid in methanol, followed by heating. researchgate.net This derivatization process produces colored spots, with triterpenoids typically appearing as violet or brownish bands. chula.ac.th

ParameterTypical Conditions for Triterpenoid (B12794562) Analysis
Stationary Phase Silica gel 60 F₂₅₄ plates chula.ac.th
Mobile Phase Examples - Toluene: Ethyl acetate: Formic acid (5:5:1) ijper.org
  • Methylene chloride: Methanol: Water (14:6:1)
  • Chloroform: Methanol: Water chula.ac.th
  • Visualization Reagent - 10% Sulfuric acid in methanol, followed by heating
  • Anisaldehyde-sulfuric acid reagent, followed by heating researchgate.net
  • Detection Observation under visible light after derivatization.

    Advanced Column Chromatography for Purification (e.g., Vacuum Liquid Chromatography, Gravity Column Chromatography)

    When larger quantities of pure this compound are required, for instance for spectroscopic analysis or biological testing, column chromatography is the preferred purification technique. orgchemboulder.com It operates on the same separation principles as TLC but on a preparative scale. researchgate.net

    Gravity Column Chromatography: This is the traditional method where the mobile phase (eluent) moves through a vertical column packed with a stationary phase (commonly silica gel) under the force of gravity. orgchemboulder.combio-rad.com The sample mixture is loaded at the top, and solvents of increasing polarity are passed through the column to elute the separated components, which are collected in fractions. researchgate.net While effective, this method can be time-consuming. researchgate.net

    Vacuum Liquid Chromatography (VLC): VLC is a modification of gravity column chromatography that is significantly faster and often provides better resolution. juniperpublishers.comnih.gov The technique uses a short, wide column, often a sintered glass funnel, and a vacuum is applied from the bottom to pull the solvent through the stationary phase. juniperpublishers.comyoutube.com This results in a more compact packing and a faster flow rate. youtube.com VLC is particularly useful for the crude separation of extracts and for the rapid purification of reaction products. juniperpublishers.com The column is typically run with a stepwise gradient of solvents, and because the column is run dry between fractions, the technique is sometimes considered analogous to preparative layer chromatography. semanticscholar.org

    For the purification of this compound from a reaction mixture, the crude product would be loaded onto a silica gel column. Elution would likely begin with a nonpolar solvent (e.g., hexane) to remove very nonpolar impurities. The polarity of the eluent would then be gradually increased (e.g., by adding ethyl acetate to the hexane) to elute the this compound, leaving more polar impurities (like any unreacted asiatic acid) on the column. researchgate.net Fractions would be collected and analyzed by TLC to identify those containing the pure product.

    FeatureGravity Column ChromatographyVacuum Liquid Chromatography (VLC)
    Driving Force Gravity orgchemboulder.comVacuum suction juniperpublishers.com
    Speed Slow, time-consuming researchgate.netFast, efficient nih.govyoutube.com
    Column Dimensions Long and narrowShort and wide (e.g., sintered glass funnel) juniperpublishers.com
    Solvent Consumption HighRelatively low
    Resolution GoodOften superior to gravity chromatography nih.gov
    Application Fine purification of compounds. orgchemboulder.comCrude fractionation and rapid purification. juniperpublishers.com

    Structure Activity Relationship Sar Investigations of Acetylated Asiatic Acid Derivatives

    Correlation Between Acetylation Patterns and Biological Efficacy

    Acetylation of the hydroxyl groups on the asiatic acid scaffold has been shown to significantly influence its biological activity. The number and position of these acetyl groups can dramatically alter the compound's efficacy, highlighting the importance of understanding these relationships for the rational design of more potent derivatives.

    The hydroxyl groups at positions C-2, C-3, and C-23 on the A-ring of asiatic acid are primary sites for acetylation. Research has demonstrated that the acetylation of these specific hydroxyl groups can substantially enhance the biological activities of the parent compound. For instance, the introduction of acetyl groups can increase the lipophilicity of the molecule, which may facilitate its transport across cellular membranes.

    Studies have shown that the configuration and number of hydroxyl or acetyl groups in the triterpenoid (B12794562) core of asiatic acid derivatives can significantly impact their biological activity and selectivity against various cell lines. mdpi.com In some cases, the acetylation of the hydroxyl groups in the A-ring, along with modifications to amide side chains, has been found to strongly enhance the cytotoxic activity of the compounds against cancer cell lines.

    A notable example is the derivative N-(2α,3β,23-acetoxyurs-12-en-28-oyl)-l-proline methyl ester (AA-PMe), which features acetylation at the C-2, C-3, and C-23 positions, in addition to an amino acid ester group at the C-28 position. This compound exhibited significantly higher antitumor activity compared to asiatic acid, with IC50 values as low as 0.3–4.8 µM against A549 and HepG2 tumor cells, a significant improvement over the parent compound's IC50 of 4.0–55.1 µM. researchgate.net Interestingly, derivatives with only hydroxyl group acetylation or only amino acid modification at the C-28 position were less active, suggesting a synergistic effect between polyhydroxy acetylation and C-28 esterification in enhancing the activity of asiatic acid. researchgate.net

    The following table summarizes the cytotoxic activities of asiatic acid and one of its acetylated derivatives against different cancer cell lines.

    CompoundA549 (IC50 in µM)HepG2 (IC50 in µM)
    Asiatic Acid4.0–55.14.0–55.1
    AA-PMe0.3–4.80.3–4.8

    Impact of Carboxylic Acid and Olefinic Moieties on Pharmacological Profiles

    Beyond the A-ring, modifications to the C-28 carboxylic acid group and the inherent unsaturation in Ring E are critical determinants of the pharmacological profile of asiatic acid derivatives.

    The carboxylic acid group at the C-28 position is a key functional group that can be modified to modulate the biological activity of asiatic acid. Esterification and amidation are common modifications at this site. Studies have found that substitution at the C-28 position can enhance the antitumor activity of asiatic acid, with different substitutions influencing the mode of action to varying degrees. researchgate.net For example, the introduction of amino and carbonyl groups at the C-28 and C-11 positions, respectively, led to a 4–6-fold increase in activity against HepG2 cells compared to the parent asiatic acid. researchgate.net

    Similarly, esterification at the C-28 position has been shown to enhance the anti-glycogen phosphorylase (GP) activity of asiatic acid. One study demonstrated a 4-fold increase in anti-GP activity (IC50 = 3.8 µM) for an esterified derivative compared to asiatic acid (IC50 = 17 µM). researchgate.net The introduction of active groups at the C-28 position has also been shown to significantly enhance antitumor effects against HepG2 and SGC7901 cell lines. researchgate.net

    The ursane (B1242777) skeleton of asiatic acid features a double bond between C-12 and C-13 in Ring E. This olefinic moiety is believed to play an important role in the biological activity of this class of triterpenoids. sinica.edu.tw It has been suggested that the Δ12,13 double bond, in conjunction with the carboxylic group, is important for the antibacterial activity of ursane-type triterpenoids. sinica.edu.tw

    Furthermore, studies on other ursane-type triterpenoids have indicated that saturation of the C12-C13 double bond can be a major factor in enhancing anti-HIV activity. sinica.edu.tw This suggests that while the double bond is a key structural feature, its modification can lead to altered and potentially improved biological activities.

    Effects of Specific Substituents (e.g., Methyl Groups) on Activity

    The introduction of small alkyl groups, such as methyl groups, can have a profound impact on the biological activity of a molecule. In the context of drug design, this is sometimes referred to as the "magic methyl" effect. While specific studies on the systematic methylation of asiatic acid are not extensively detailed in the provided search results, the general principles of SAR suggest that methylation could influence its activity.

    For instance, methylation of hydroxyl groups can alter the molecule's polarity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets. In a study of quercetin (B1663063) analogs, O-methylated moieties at specific positions were found to be important for maintaining inhibitory activities against various cancer cell lines, and in some cases, enhanced the anticancer activity. nih.gov While not directly on asiatic acid, this illustrates the potential of methylation to modulate biological effects. The replacement of a hydroxyl group with a methyl group can also impact the compound's metabolic stability.

    Computational Approaches in SAR Elucidation

    Computational methods are increasingly being employed to understand the structure-activity relationships of natural products and their derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools in this regard.

    QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This can help in predicting the activity of novel derivatives and in identifying the key structural features responsible for their biological effects.

    Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov This method can provide insights into the molecular interactions that govern the biological activity of a compound. For asiatic acid and its derivatives, molecular docking can be used to study their interactions with various targets, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. For example, molecular docking studies have been performed to investigate the binding of asiatic acid to core targets like TNF, IL6, PPARγ, PTGS2, and IL1β to understand its anti-inflammatory and other therapeutic effects. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of asiatic acid, QSAR models can predict the activity of novel acetylated analogues, thereby guiding synthetic efforts.

    A QSAR study on asiatic acid and its derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation, has provided a model for predicting anti-inflammatory activity. tsijournals.comresearchgate.net While not exclusively focused on acetylated derivatives, the study included modifications of the hydroxyl and carboxylic acid groups, which is relevant to understanding the impact of acetylation. tsijournals.com The developed QSAR model is expressed by the following equation:

    Log 1/C50 = -0.798 (± 0.207) AM1_HOMO + 0.515 (± 0.185) Log P – 0.937 (± 0.131) apol + 0.053 (± 0.015) vdw_area + 3.264 (± 0.678) mr – 1.299 (± 4.135) tsijournals.com

    This model, with a correlation coefficient (r) of 0.845, indicates a good predictive ability. tsijournals.com The descriptors in the model highlight the importance of electronic properties (AM1_HOMO), lipophilicity (Log P), and steric factors (apol, vdw_area, mr) in determining the iNOS inhibitory activity. tsijournals.com The negative coefficient for AM1_HOMO suggests that a lower energy of the highest occupied molecular orbital, which can be influenced by acetylation, is favorable for activity. The positive coefficients for Log P, van der Waals area, and molar refractivity suggest that increased lipophilicity and size, within a certain range, could enhance the inhibitory potential. tsijournals.com

    Table 1: Descriptors in the QSAR Model for iNOS Inhibition by Asiatic Acid Derivatives

    Descriptor Coefficient Implication for Activity
    AM1_HOMO -0.798 Lower energy of the highest occupied molecular orbital is beneficial.
    Log P 0.515 Higher lipophilicity is favorable.
    apol -0.937 A smaller polar surface area may be preferred.
    vdw_area 0.053 Increased van der Waals surface area can enhance activity.
    mr 3.264 Higher molar refractivity is associated with better activity.

    Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at the molecular level. For asiatic acid and its derivatives, these techniques provide insights into the specific interactions that govern their biological effects. While studies specifically on asiatic acid triacetate are limited, research on the parent compound, asiatic acid, reveals its potential binding modes with various protein targets. The acetylation of hydroxyl groups would likely alter these interactions by changing the hydrogen bonding capacity and steric profile of the molecule.

    Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):

    Molecular docking studies have shown that asiatic acid has a strong binding affinity for PPARγ, a key target in the treatment of atherosclerosis. nih.gov MD simulations of the asiatic acid-PPARγ complex demonstrated its stability, with root-mean-square deviation (RMSD) values fluctuating around 0.2 nm, similar to that of the crystal ligand. nih.gov This stability suggests that asiatic acid can effectively bind to and potentially modulate the activity of PPARγ. nih.gov

    Interaction with Acetylcholinesterase (AChE):

    In the context of neurodegenerative diseases, molecular docking has been employed to investigate the interaction of asiatic acid with acetylcholinesterase (AChE). mdpi.com These studies revealed that asiatic acid can fit into the active site of AChE, with a low binding energy of -10.27 Kcal/mol, indicating a strong interaction. mdpi.com The binding is stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com The presence of hydroxyl groups on the asiatic acid structure is suggested to be important for this interaction. mdpi.com

    Interaction with Cathepsin S (CatS):

    Asiatic acid has also been investigated as a potential inhibitor of Cathepsin S (CatS), an enzyme involved in the progression of atherosclerosis. nih.gov Molecular docking studies yielded a docking score of -4.147913 Kcal/mol for the interaction between asiatic acid and CatS. nih.gov

    Interaction with Advanced Glycation End Products (AGEs) and their Receptors (RAGE):

    Molecular docking and MD simulations have also been used to explore the interaction of asiatic acid with AGEs and RAGE, which are implicated in diabetic complications. researchgate.netui.ac.id These studies have shown that asiatic acid can interact with these targets, with a calculated binding energy to RAGE of -9.4469 kcal/mol. researchgate.netui.ac.id

    The findings from these molecular modeling studies on asiatic acid provide a valuable starting point for understanding the potential receptor interactions of its acetylated derivatives. The addition of acetyl groups would eliminate the hydrogen-donating ability of the hydroxyl groups and increase the steric bulk, which would in turn alter the binding mode and affinity for these and other receptors. Further in silico studies focused specifically on this compound are necessary to delineate its precise molecular interactions and to guide the development of this compound as a potential therapeutic agent.

    Table 2: Summary of Molecular Docking and Dynamics Studies on Asiatic Acid

    Target Protein Method Key Findings Reference
    PPARγ Molecular Docking & MD Simulation Strong binding affinity and stable complex formation. nih.gov
    AChE Molecular Docking Low binding energy (-10.27 Kcal/mol) with interactions stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com
    Cathepsin S Molecular Docking Docking score of -4.147913 Kcal/mol. nih.gov
    RAGE Molecular Docking & MD Simulation Binding energy of -9.4469 kcal/mol. researchgate.netui.ac.id

    Molecular and Cellular Mechanisms of Action of Asiatic Acid Triacetate and Analogues

    Research into Cell Proliferation and Viability Regulation

    Asiatic acid has been shown to be a potent regulator of cell proliferation and viability across various cancer cell lines. Its inhibitory effects are largely attributed to its ability to halt the cell cycle and modulate the key proteins that drive cell division.

    Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)

    A primary mechanism by which Asiatic acid impedes cancer cell growth is through the induction of cell cycle arrest, predominantly at the G0/G1 and S-G2/M phases. nih.govcaymanchem.comresearchgate.net By preventing cells from progressing through the cell cycle, Asiatic acid effectively inhibits their proliferation. In human breast cancer cells, for instance, treatment with Asiatic acid leads to a significant accumulation of cells in the S-G2/M phase. nih.govnih.gov This arrest is a critical step that precedes the induction of apoptosis, or programmed cell death.

    Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., CDK2, CDK4, CDK6, Cyclin D, Cyclin E)

    The progression of the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. Asiatic acid has been found to disrupt this process by downregulating the expression of key cyclins and CDKs. Studies have shown that Asiatic acid treatment can reduce the levels of Cyclin A and Cyclin B1. nih.govnih.gov The complex formed by Cdc2 (also known as CDK1) and Cyclin B1 is crucial for the entry into mitosis, and its inhibition is a key factor in cell cycle arrest. musechem.com

    Regulation of Cell Division Cycle Inhibitors (e.g., p21, p27)

    Cell cycle progression is also negatively regulated by CDK inhibitors (CKIs). The Cip/Kip family of CKIs, which includes p21 and p27, can bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest. nih.govnih.gov Research has demonstrated that Asiatic acid can increase the expression of p21/WAF1 in human breast cancer cells. nih.govnih.gov This upregulation of p21 contributes to the blockade of the cell cycle, further inhibiting the proliferation of cancer cells. nih.gov

    Interactive Data Table: Effect of Asiatic Acid on Cell Cycle Regulatory Proteins

    Cell LineCompoundEffectKey Proteins ModulatedReference
    Human Breast Cancer (MCF-7, MDA-MB-231)Asiatic acidS-G2/M Phase Arrest↓ Cyclin B1, ↓ Cyclin A, ↓ Cdc2, ↑ p21/WAF1 nih.gov
    Human Tongue Squamous Carcinoma (Tca8113)Asiatic acidG2/M Phase Arrest↑ p53, ↑ p21 researchgate.net

    Elucidation of Apoptosis and Autophagy Induction Pathways

    Beyond halting cell proliferation, Asiatic acid and its analogues are known to actively induce cell death in cancer cells through the activation of apoptosis and the modulation of autophagy.

    Activation of Caspases (e.g., Caspase-3, Caspase-9)

    Apoptosis is executed by a family of proteases known as caspases. The intrinsic, or mitochondrial, pathway of apoptosis involves the activation of initiator caspases, such as Caspase-9, which in turn activate executioner caspases like Caspase-3. researchgate.net Asiatic acid has been shown to trigger this mitochondrial apoptotic pathway. nih.govnih.gov Studies have documented the activation of Caspase-9 and the subsequent increase in Caspase-3 activity following treatment with Asiatic acid in various cancer cell lines, including human osteosarcoma and breast cancer. nih.govcuni.cz This caspase cascade ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. researchgate.netfrontiersin.org

    Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Generation

    The integrity of the mitochondrial membrane is crucial for cell survival. Disruption of the mitochondrial membrane potential (MMP) is a key event in the initiation of the intrinsic apoptotic pathway. nih.gov Asiatic acid has been observed to induce a loss of MMP in cancer cells. frontiersin.orgnih.govnih.gov This depolarization of the mitochondrial membrane is often associated with the overproduction of reactive oxygen species (ROS). nih.govnih.gov The increase in intracellular ROS can further damage cellular components, including mitochondria, creating a feedback loop that amplifies the apoptotic signal. nih.govnih.gov The release of cytochrome c from the mitochondria into the cytosol, a consequence of mitochondrial membrane permeabilization, is a critical step that leads to the activation of Caspase-9. nih.govnih.govresearchgate.net

    Interactive Data Table: Apoptotic Effects of Asiatic Acid

    MechanismObservationCell Type(s)Reference
    Caspase ActivationActivation of Caspase-9 and Caspase-3Human Breast Cancer, Human Osteosarcoma, Activated T-cells nih.govresearchgate.netcuni.cz
    Mitochondrial DisruptionDisruption of mitochondrial membrane potentialMyocardial Cells, SH-SY5Y neuroblastoma cells nih.govnih.gov
    ROS GenerationIncreased production of reactive oxygen speciesMyocardial Cells, SH-SY5Y neuroblastoma cells nih.govnih.gov
    Cytochrome c ReleaseRelease from mitochondria to cytosolHuman Breast Cancer, Activated T-cells nih.govnih.govresearchgate.net

    Modulation of Apoptotic and Autophagic Proteins (e.g., Bax, Bcl-2, p53, p62, LC3)

    Asiatic acid, the parent compound of asiatic acid triacetate, and its analogues exert significant influence over the cellular machinery governing apoptosis (programmed cell death) and autophagy (a cellular recycling process). Research indicates that these compounds can modulate the expression and activity of key regulatory proteins, tipping the balance towards cell death in cancer models.

    One of the primary mechanisms is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the mitochondrial pathway of apoptosis. Studies have shown that asiatic acid and its derivatives can alter the ratio of pro-apoptotic proteins, such as Bcl-2-associated X protein (Bax), to anti-apoptotic proteins like Bcl-2 itself. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade. Specifically, a novel synthetic derivative of asiatic acid was found to regulate the expression of both Bax and Bcl-2 in gastric cancer cells.

    The tumor suppressor protein p53 is another crucial target. In human hepatoma cells (HepG2), asiatic acid has been shown to profoundly increase the protein level of p53. nih.govresearchgate.net This effect was linked to an increase in intracellular calcium, suggesting that asiatic acid-induced apoptosis in these cells is mediated through a calcium-dependent enhancement of p53 expression. nih.govresearchgate.net The importance of p53 in this process was highlighted by the observation that p53-null cells exhibited much higher viability when treated with asiatic acid compared to p53-wild type cells. researchgate.net

    Regarding autophagy, some studies have suggested the potential of asiatic acid to influence this process through the modulation of specific markers like Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62). researchgate.net LC3 is a reliable marker for the formation of autophagosomes, while p62 is an autophagy receptor that binds to ubiquitinated proteins and is itself degraded during the process. researchgate.netnih.govresearchgate.net Alterations in the levels of these proteins can indicate either an induction or a blockage of the autophagic flux. While direct, detailed mechanisms for this compound remain to be fully elucidated, the evidence from its parent compound suggests a clear role in modulating these critical cell fate pathways.

    Table 1: Effects of Asiatic Acid and Analogues on Apoptotic and Autophagic Proteins

    Compound/Analogue Cell Line Target Protein Observed Effect Reference
    Asiatic acid HepG2 (Hepatoma) p53 Profoundly increased protein level nih.govresearchgate.net
    Asiatic acid derivative (AA-PMe) Gastric Cancer Cells Bax Upregulated expression nih.gov
    Asiatic acid derivative (AA-PMe) Gastric Cancer Cells Bcl-2 Downregulated expression nih.gov
    Asiatic acid General Cancer Models LC3, p62 Potential to induce changes in protein levels researchgate.net

    Investigation of Intracellular Signal Transduction Cascades

    The biological activities of this compound and its analogues are deeply rooted in their ability to interfere with complex intracellular signal transduction cascades that are often dysregulated in disease states.

    The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Asiatic acid and its derivatives have been identified as potent inhibitors of this pathway. The mechanism of inhibition involves preventing the activation of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and inflammatory genes.

    The STAT3 signaling pathway is another crucial mediator of cell proliferation, survival, and migration, and its persistent activation is common in a wide range of human cancers. mdpi.com Asiatic acid and its derivatives have been shown to effectively suppress this pathway. In nasopharyngeal and gastric cancer cells, asiatic acid analogues inhibit the constitutive activation of STAT3. nih.govnih.gov This inhibition is mediated, at least in part, by blocking the upstream Janus-activated kinase 2 (JAK2). nih.govnih.gov The suppression of STAT3 activation leads to the downregulation of its target genes, which include proteins involved in cell cycle progression (e.g., cyclin D1), apoptosis regulation (e.g., Bcl-2), and invasion. nih.govmdpi.com For instance, in nasopharyngeal carcinoma cells, asiatic acid was found to inhibit STAT3 phosphorylation at concentrations of 20-40 μM. researchgate.netnih.gov

    Table 2: Modulation of STAT3 Signaling by Asiatic Acid and Analogues

    Compound/Analogue Cell Line Key Effect Downstream Consequences Reference
    Asiatic acid derivative (AA-PMe) Gastric Cancer Suppresses constitutive STAT3 activation Downregulation of Cyclin D1, Bcl-2, c-Myc, MMP-2, MMP-9 nih.gov
    Asiatic acid Nasopharyngeal Carcinoma (TW01, SUNE5-8F) Inhibits STAT3 phosphorylation Exerts anticancer activities nih.gov

    The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, and survival. spandidos-publications.com Asiatic acid has been demonstrated to inhibit this pathway in various cancer cell lines. In human colon carcinoma cells, asiatic acid treatment led to a significant reduction in the phosphorylated (active) forms of PI3K, Akt, and the downstream effector p70S6K. spandidos-publications.com This inhibition was associated with an upregulation of the tumor suppressor Programmed Cell Death 4 (Pdcd4). spandidos-publications.com Similarly, in osteosarcoma cells, asiatic acid was found to inhibit Akt phosphorylation. nih.gov The addition of a PI3K inhibitor enhanced the anti-invasive effects of asiatic acid, confirming that its mechanism involves targeting the PI3K/Akt axis. nih.govnih.gov The Extracellular signal-regulated kinase (ERK) pathway, which also plays a role in cell proliferation and survival, can be modulated by asiatic acid as well, suggesting a multi-pronged approach to suppressing cancer cell growth.

    Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a key role in lipid metabolism and has been implicated in the regulation of inflammation and cell proliferation. Emerging evidence suggests that asiatic acid can modulate this pathway. This interaction points to the compound's potential to influence metabolic processes within the cell, which can have downstream effects on cell growth and survival. The activation of PPARγ by certain ligands has been shown to inhibit cancer cell migration and invasion.

    Regulation of Cell Migration, Invasion, and Extracellular Matrix Remodeling

    The ability of cancer cells to migrate, invade surrounding tissues, and remodel the extracellular matrix (ECM) is fundamental to metastasis. The ECM is a complex network of proteins, like collagen, that provides structural support to tissues. youtube.com Its degradation is a critical step in cancer cell invasion. youtube.com

    Asiatic acid and its analogues have demonstrated a capacity to interfere with these processes. A key mechanism is the downregulation of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM components. nih.govmdpi.com For example, a derivative of asiatic acid was shown to decrease the expression of MMP-2 and MMP-9 in gastric cancer cells as a direct consequence of STAT3 inhibition. nih.gov In osteosarcoma cells, asiatic acid suppressed migration and invasion by downregulating MMP-1. nih.gov

    Furthermore, asiatic acid has been shown to improve ECM remodeling in the context of vocal fold scarring by reducing collagen deposition. nih.gov This effect was linked to the upregulation of SMAD7, an inhibitory protein in the TGF-β signaling pathway, which is a potent driver of fibrosis and ECM deposition. nih.gov In nasopharyngeal carcinoma cells, asiatic acid not only inhibited cell migration in a wound healing assay but also reduced the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as N-cadherin and β-catenin, further underscoring its anti-metastatic potential. nih.govresearchgate.netmdpi.com

    Table 3: Effects of Asiatic Acid and Analogues on Cell Migration and Invasion

    Compound/Analogue Cell Line Key Effect Mechanism Reference
    Asiatic acid derivative (AA-PMe) Gastric Cancer Inhibition of invasion Downregulation of MMP-2 and MMP-9 via STAT3 suppression nih.gov
    Asiatic acid Osteosarcoma Suppression of migration and invasion Downregulation of MMP-1 via the AKT/Sp1 axis nih.gov
    Asiatic acid Nasopharyngeal Carcinoma Inhibition of cell migration Reduction of N-cadherin, β-catenin; Inhibition of STAT3 nih.govmdpi.com
    Asiatic acid Vocal Fold Fibroblasts Attenuation of fibrosis Reduction of collagen deposition via SMAD7 upregulation nih.gov

    Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

    Asiatic acid has demonstrated significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. In studies related to focal cerebral ischemia, treatment with asiatic acid was found to significantly inhibit the induction of MMP-9. nih.govnih.gov While ischemic conditions led to an increase in MMP-9 levels in the brain, asiatic acid treatment counteracted this effect. nih.gov However, no significant changes were observed in the levels of MMP-2 in the same studies. nih.gov The inhibition of MMP-9 is considered a potential mechanism for the neuroprotective effects of asiatic acid, as MMPs are involved in the disruption of the blood-brain barrier after ischemia. nih.gov

    MMP Effect of Asiatic Acid Context
    MMP-2 No significant change detectedFocal cerebral ischemia
    MMP-9 Significant inhibition of inductionFocal cerebral ischemia

    Focal Adhesion Kinase (FAK) Expression Modulation

    Research has shown that asiatic acid can modulate the expression of Focal Adhesion Kinase (FAK), a nonreceptor protein tyrosine kinase involved in integrin-mediated cell signaling. nih.govnih.gov In studies on multiple myeloma cells, asiatic acid was found to significantly decrease the expression levels of both FAK and its phosphorylated form (p-FAK). nih.gov This inhibition of FAK expression is associated with the anti-proliferative effects of asiatic acid, suggesting that its antitumor mechanism may involve the inhibition of signal transduction pathways mediated by FAK. nih.gov

    Induction of Hyaladherins (e.g., TNFAIP6)

    Currently, there is a lack of specific research findings detailing the induction of hyaladherins, such as Tumor Necrosis Factor-Alpha-Inducible Protein 6 (TNFAIP6), by asiatic acid or its analogues. This represents an area for future investigation to fully elucidate the molecular mechanisms of this compound.

    Antioxidant Defense Mechanisms and Oxidative Stress Mitigation

    Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation

    Asiatic acid has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses. nih.govsemanticscholar.org This activation involves the induction of NRF2 nuclear translocation and a reduction in the expression of Keap1, a repressor protein of NRF2. nih.gov By activating the NRF2 pathway, asiatic acid upregulates the protein expression of several antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidase (NQO-1), and glutamyl cysteine ligase catalytic subunit (GCLC). nih.gov Studies have demonstrated that the cytoprotective and antioxidant activities of asiatic acid are significantly diminished when NRF2 is knocked out, highlighting the critical role of this pathway. nih.gov The activation of NRF2 by asiatic acid has been observed to be mediated through the activation of Akt and ERK signaling pathways. nih.govsemanticscholar.org

    Element of NRF2 Pathway Effect of Asiatic Acid
    NRF2 Nuclear Translocation Increased
    Keap1 Expression Reduced
    Antioxidant Response Element (ARE) Activity Upregulated
    HO-1, NQO-1, GCLC Protein Expression Upregulated

    Peroxisome Proliferator-Activated Receptor gamma Coactivator 1-alpha (PGC-1α) Expression

    Asiatic acid has been found to influence the expression of Peroxisome Proliferator-Activated Receptor gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and metabolism. In studies investigating glutamate-induced toxicity in neuronal cells, asiatic acid treatment promoted the expression of PGC-1α. sigmaaldrich.com Furthermore, in the context of dexamethasone-induced muscle atrophy, asiatic acid was shown to activate the Sirt1/PGC-1α pathway. nih.gov This suggests that the protective effects of asiatic acid in certain pathological conditions may be mediated, in part, through the modulation of PGC-1α expression.

    Immunomodulatory and Anti-inflammatory Cellular Responses

    Asiatic acid exhibits significant immunomodulatory and anti-inflammatory properties. It has been shown to reduce the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The anti-inflammatory effects of asiatic acid are also linked to its ability to suppress the activation of the NF-κB signaling pathway. nih.gov In human corneal epithelial cells, asiatic acid was found to inhibit the production of IL-8, IL-6, IL-1β, TNF-α, and TGF-β stimulated by LPS. nih.gov Furthermore, standardized extracts of Centella asiatica, which contains asiatic acid, have been shown to possess immunosuppressive properties by enhancing the percentage of regulatory T cells. nih.govresearchgate.net

    Inflammatory Mediator/Pathway Effect of Asiatic Acid Cell/Model System
    TNF-α, IL-1β, IL-6 Reduced expression and secretionLPS-stimulated BV2 microglia
    NF-κB Pathway Suppressed activationLPS-stimulated BV2 microglia
    IL-8, IL-6, IL-1β, TNF-α, TGF-β Inhibited productionLPS-stimulated human corneal epithelial cells
    Regulatory T cells Enhanced percentageIn vivo (rats)

    Cytokine and Inflammatory Mediator Suppression (e.g., IL-1β, TNF-α, COX-2, PGE2, NO)

    Asiatic acid has demonstrated significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines and mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, asiatic acid dose-dependently reduces the production of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) ubaya.ac.idscitepress.org. This suppression is linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway ubaya.ac.idscitepress.org.

    The inhibition of iNOS and COX-2 directly leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively ubaya.ac.idscitepress.org. The underlying mechanism for these effects involves the downregulation of NF-κB (nuclear factor kappa B) activation. Asiatic acid achieves this by suppressing the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPK), such as p38, ERK1/2, and JNK ubaya.ac.id. By blocking these signaling pathways, asiatic acid effectively abrogates the degradation of IκB-α, which prevents the nuclear translocation of the p65 and p50 subunits of NF-κB, a critical step in the transcription of pro-inflammatory genes ubaya.ac.idscitepress.org.

    Table 1: Inhibitory Effects of Asiatic Acid on Inflammatory Mediators

    Mediator Effect Cell Model Mechanism of Action
    IL-1β Production reduced ubaya.ac.idscitepress.org RAW 264.7 Macrophages Downregulation of NF-κB activation ubaya.ac.id
    TNF-α Production reduced ubaya.ac.idscitepress.org RAW 264.7 Macrophages Downregulation of NF-κB activation ubaya.ac.id
    COX-2 Protein and mRNA expression inhibited ubaya.ac.idscitepress.org RAW 264.7 Macrophages Suppression of IKK and MAPK phosphorylation ubaya.ac.id
    PGE2 Production inhibited ubaya.ac.idscitepress.org RAW 264.7 Macrophages Inhibition of COX-2 expression ubaya.ac.id

    | NO | Production inhibited ubaya.ac.idscitepress.org | RAW 264.7 Macrophages | Inhibition of iNOS expression ubaya.ac.id |

    Modulation of Macrophage Activity

    Asiatic acid influences macrophage activity beyond the suppression of inflammatory mediators. It plays a role in modulating macrophage polarization, a process where macrophages adopt distinct functional phenotypes (M1 or M2) in response to environmental stimuli. While specific studies on asiatic acid's direct effect on M1/M2 polarization are emerging, its potent anti-inflammatory actions, such as inhibiting pro-inflammatory M1 markers like iNOS and TNF-α in RAW 264.7 cells, suggest an influence on the macrophage phenotype ubaya.ac.idscitepress.org.

    Furthermore, studies have investigated the immunostimulatory effects of asiatic acid, particularly in combination with madecassoside, on macrophage phagocytosis. In the J774A.1 macrophage cell line, the combination of asiatic acid and madecassoside was found to enhance phagocytosis uptake uq.edu.auresearchgate.net. This effect was accompanied by an increase in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), which are crucial for the microbicidal activity of macrophages uq.edu.auresearchgate.net. These findings indicate that while asiatic acid can suppress inflammatory responses in hyper-activated macrophages, it may also stimulate the primary immune functions of macrophages in an unstimulated state uq.edu.auresearchgate.net.

    Table 2: Effects of Asiatic Acid on Macrophage Activity

    Activity Effect Cell Model Notes
    Phagocytosis Enhanced uptake J774A.1 Macrophages Effect observed in combination with Madecassoside uq.edu.auresearchgate.net
    NO Production Increased in unstimulated cells J774A.1 Macrophages Stimulatory effect in combination with Madecassoside uq.edu.auresearchgate.net
    iNOS Expression Increased in unstimulated cells J774A.1 Macrophages Stimulatory effect in combination with Madecassoside uq.edu.auresearchgate.net

    | M1 Marker Suppression | Reduced expression of IL-1β, TNF-α, iNOS, COX-2 | RAW 264.7 Macrophages | In LPS-stimulated inflammatory conditions ubaya.ac.idscitepress.org |

    Neurochemical and Neurotrophic Factor Modulation

    Inhibition of Acetylcholinesterase (AChE) Activity

    Asiatic acid has been identified as an inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine nih.govnih.govnih.gov. By inhibiting AChE, asiatic acid can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a primary target for treating cognitive decline associated with conditions like Alzheimer's disease nih.govnih.gov.

    In vitro studies have demonstrated this inhibitory action, with asiatic acid showing a notable effect on the AChE enzyme nih.govnih.gov. For instance, one study reported a half-maximal inhibitory concentration (IC50) value of 15.05 ± 0.06 µg/mL for asiatic acid, which was more potent than other triterpenes isolated from Centella asiatica nih.gov. In silico docking studies further support these findings, suggesting that asiatic acid interacts effectively with the active sites of the AChE enzyme nih.gov. This activity is considered a key contributor to the cognition-enhancing properties of the compound nih.gov.

    Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Asiatic Acid

    Compound IC50 Value (µg/mL) Study Type Key Finding
    Asiatic Acid 15.05 ± 0.06 nih.gov In Vitro Enzyme Assay Strong inhibitory activity compared to other triterpenes nih.gov

    | Madecassic Acid | 17.83 ± 0.05 nih.gov | In Vitro Enzyme Assay | Notable inhibitory activity nih.gov |

    Effects on Excitatory Post-Synaptic Potentials (EPSP)

    Asiatic acid modulates neuronal excitability by affecting synaptic transmission. Studies using rat hippocampal slices have shown that asiatic acid can depress excitatory post-synaptic potentials (EPSP) nih.govnih.govmdpi.com. This effect was found to be both dose- and time-dependent nih.gov. The inhibitory concentration (IC50) value for this depressant effect was measured at 14 μM nih.gov.

    The mechanism behind this inhibition involves the presynaptic depression of glutamate release mdpi.com. In hippocampal nerve terminals, asiatic acid was found to inhibit the 4-aminopyridine-evoked release of glutamate in a concentration-dependent manner mdpi.com. This action is attributed to the attenuation of calcium influx through N- and P/Q-type calcium channels, which subsequently suppresses protein kinase C activity and leads to a decrease in the release of the excitatory neurotransmitter glutamate mdpi.com. In hippocampal slice preparations, this is observed as a decrease in the frequency of spontaneous excitatory postsynaptic currents without a change in their amplitude mdpi.com.

    Regulation of Neurotrophins (e.g., BDNF, NGF)

    Asiatic acid has been shown to modulate the expression of key neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are vital for neuronal survival, growth, and plasticity.

    Studies on animal models have demonstrated that asiatic acid can protect against the reduction of BDNF levels in the hippocampus, a brain region critical for learning and memory ubaya.ac.id. Intranasal administration of asiatic acid in scopolamine-treated mice significantly increased hippocampal BDNF levels compared to oral administration ubaya.ac.id. In a zebrafish model of intrauterine hypoxia, administration of asiatic acid led to a significant increase in the relative mRNA expression of BDNF nih.govnih.gov.

    Regarding NGF, research indicates that asiatic acid can promote neuronal differentiation, a process in which NGF plays a critical role nih.govnih.gov. In vitro studies using PC12 cells, which are NGF-differentiated, showed that pretreatment with asiatic acid increased cell viability and reduced damage following excitotoxic insults nih.gov. Furthermore, asiatic acid, particularly in combination with madecassic acid, was found to induce the expression of neurofilaments, indicating neuronal differentiation, a key function of NGF nih.gov.

    Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a thorough and informative article on the preclinical research paradigms and translational applications of This compound according to the specified detailed outline.

    The existing research primarily focuses on the parent compound, Asiatic acid , for which there is a substantial body of evidence in the disease models mentioned. In contrast, studies detailing the in vivo evaluation of this compound in oncology, neurodegenerative, cardiovascular, inflammatory, fibrotic, wound healing, and urological dysfunction models are not available in published scientific literature.

    While "this compound" is mentioned in phytochemical analyses of certain plant extracts and in patents as a synthetic intermediate, dedicated preclinical studies on its therapeutic effects in the requested animal models have not been found. Therefore, providing a scientifically accurate and detailed article that adheres strictly to the provided outline for "this compound" is not possible at this time.

    Emerging Research Avenues and Future Perspectives for Asiatic Acid Triacetate Studies

    Discovery of Novel Synthetic Routes for Enhanced Yield and Stereoselectivity

    One reported method for the synthesis of triacetyl asiatic acid involves the acetylation of asiatic acid using acetic anhydride (B1165640) with zinc chloride (ZnCl2) as a catalyst. atlantis-press.com This method has been shown to produce 2,3,23-tri-O-acetyl-asiatic acid with a yield of 31.79%. atlantis-press.com However, future research is directed towards exploring more efficient and environmentally friendly catalytic systems. The mechanism of acetylation typically involves the nucleophilic attack of the hydroxyl groups of asiatic acid on the carbonyl carbon of acetic anhydride, a reaction often catalyzed by an acid. study.com

    The stereochemistry of the hydroxyl groups on the asiatic acid molecule presents a significant challenge in achieving stereoselective acetylation. The development of enzymatic or chemo-enzymatic methods could offer a promising approach to achieving high stereoselectivity, targeting specific hydroxyl groups for acetylation. Lipases, for instance, are known to catalyze esterification reactions with high regio- and stereoselectivity and could be explored for the synthesis of specific acetylated derivatives of asiatic acid. creative-proteomics.com

    Future synthetic strategies will likely focus on:

    Microwave-assisted synthesis: To reduce reaction times and potentially improve yields.

    Flow chemistry: For continuous and scalable production with better control over reaction parameters.

    Biocatalysis: Utilizing enzymes to achieve high stereoselectivity and milder reaction conditions.

    Protecting group strategies: To selectively acetylate specific hydroxyl groups, leading to the synthesis of a diverse range of partially and fully acetylated asiatic acid derivatives.

    Table 1: Comparison of Potential Synthetic Approaches for Asiatic Acid Triacetate
    Synthetic ApproachPotential AdvantagesKey Challenges
    Conventional Catalysis (e.g., ZnCl2)Established methodologyModerate yield, potential for by-products, lack of stereocontrol
    Microwave-Assisted SynthesisReduced reaction time, potential for higher yieldScale-up limitations, need for specialized equipment
    Enzymatic Synthesis (e.g., Lipases)High stereoselectivity, mild reaction conditionsEnzyme stability and cost, optimization of reaction parameters
    Flow ChemistryScalability, precise process control, improved safetyInitial setup cost, requires expertise in flow reactor technology

    Integration of Proteomics and Metabolomics in Mechanism Elucidation

    Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its rational development as a therapeutic agent. The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful approach to unravel the complex interactions of this compound within a biological system.

    Proteomics allows for the large-scale study of proteins, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions upon treatment with this compound. Acetylation is a significant post-translational modification that regulates a wide range of cellular processes. creative-proteomics.comcreative-proteomics.com Studying the acetylome, the complete set of acetylated proteins, in response to this compound treatment could reveal key signaling pathways and molecular targets. creative-proteomics.comcreative-proteomics.comnih.gov Techniques such as mass spectrometry-based proteomics can be employed to identify and quantify changes in the proteome and acetylome of cells or tissues. nih.govmdpi.com

    Metabolomics , the comprehensive analysis of metabolites in a biological system, can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolic profiles of cells or biofluids after treatment with this compound, researchers can identify metabolic pathways that are perturbed by the compound. This can help to elucidate its mechanism of action and identify potential biomarkers of its activity. For instance, studies on asiatic acid have already utilized metabolomics to understand its therapeutic effects. biotechnologia-journal.org

    The combined analysis of proteomics and metabolomics data can provide a more holistic understanding of the biological effects of this compound. This integrated approach can help to:

    Identify novel protein targets and signaling pathways.

    Elucidate the mechanism of action in various disease models.

    Discover biomarkers for monitoring therapeutic efficacy.

    Understand the role of acetylation in the bioactivity of triterpenoids. nih.gov

    Advanced Computational Modeling for Drug Target Identification and Predictive Pharmacology

    In silico approaches are becoming increasingly integral to the drug discovery and development process, offering a time- and cost-effective means to predict the biological activities and pharmacokinetic properties of new chemical entities. Advanced computational modeling holds significant promise for accelerating the research on this compound.

    Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method can be employed to screen virtual libraries of proteins to identify potential molecular targets for this compound. For example, a study on the acetylation of asiatic acid utilized Accelrys Discovery Studio 2.5 software to predict its hepatotoxicity. atlantis-press.com Such predictive studies can guide experimental validation and prioritize targets for further investigation.

    Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be used to design and optimize new derivatives of this compound with improved activity and selectivity. nih.gov These models are built based on the structural features and biological activities of a series of compounds and can be used to predict the activity of novel, untested molecules.

    Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is another crucial application of computational chemistry. bhsai.orgnih.govaurigeneservices.comnih.govresearchgate.net These models can predict the "drug-likeness" and pharmacokinetic profile of this compound and its derivatives, helping to identify candidates with favorable properties for further development. nih.govnih.govbohrium.comf1000research.comdntb.gov.ua The analyses of ADMETox have confirmed favorable pharmacokinetic profiles for some acetylated triterpenes. nih.gov

    Table 2: Computational Tools and Their Applications in this compound Research
    Computational MethodApplicationPredicted Outcomes
    Molecular DockingIdentification of potential protein targetsBinding affinity, binding mode, target prioritization
    Pharmacophore ModelingDesign of new derivatives with enhanced activityEssential structural features for biological activity
    QSARPrediction of biological activity of new derivativesCorrelation between chemical structure and activity
    ADMET PredictionEvaluation of drug-likeness and pharmacokineticsAbsorption, distribution, metabolism, excretion, and toxicity profiles

    Development of High-Throughput Screening Assays for New Derivative Libraries

    The synthesis of a diverse library of this compound derivatives necessitates the development of robust and efficient high-throughput screening (HTS) assays to identify compounds with desired biological activities. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the drug discovery process. biotechnologia-journal.orgnih.govbroadinstitute.org

    Cell-based assays are particularly valuable for screening natural product-like compounds as they provide a more physiologically relevant context compared to biochemical assays. biotechnologia-journal.orgnih.govbroadinstitute.orgsemanticscholar.orgnih.gov These assays can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. biotechnologia-journal.orgnih.govbroadinstitute.orgsemanticscholar.orgnih.govresearchgate.netchemdiv.commdpi.comnih.govsjsu.edu For instance, HTS assays could be developed to screen for this compound derivatives with potent anti-inflammatory, neuroprotective, or anticancer activities.

    The construction of natural product-like derivative libraries is a key strategy in modern drug discovery. nih.govlifechemicals.comnih.govacs.org By systematically modifying the structure of this compound, researchers can generate a library of novel compounds with a range of physicochemical and biological properties. These libraries can then be screened using HTS to identify lead compounds for further optimization.

    Key considerations for the development of HTS assays for this compound derivatives include:

    Assay miniaturization: To reduce reagent costs and increase throughput.

    Automation: To ensure reproducibility and efficiency.

    Robustness and reliability: The assay should have a good signal-to-noise ratio and be reproducible.

    Biological relevance: The assay should accurately reflect the desired therapeutic effect.

    The integration of these emerging research avenues will be instrumental in unlocking the full therapeutic potential of this compound. By combining innovative synthetic chemistry, advanced "omics" technologies, powerful computational tools, and high-throughput screening, the scientific community can pave the way for the development of novel and effective therapies based on this promising natural product derivative.

    Q & A

    Q. How should researchers design multi-omics studies to explore this compound's systemic effects?

    • Answer : Integrate transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (TMT labeling) datasets. Use pathway enrichment tools (IPA, MetaboAnalyst) to identify perturbed networks. Validate findings with orthogonal methods (e.g., qRT-PCR for gene expression) .

    Notes for Methodological Rigor

    • Experimental Replication : Follow minimum biological triplicates (n=3) and technical replicates to ensure statistical power .
    • Data Triangulation : Cross-validate findings using multiple assays (e.g., Western blot + ELISA) to reduce false positives .
    • Ethical Compliance : Disclose IRB/IACUC approvals for in vivo studies, including species-specific guidelines (e.g., ARRIVE for rodents) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.